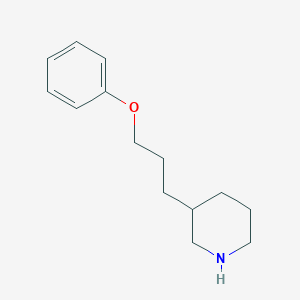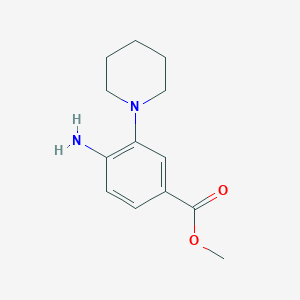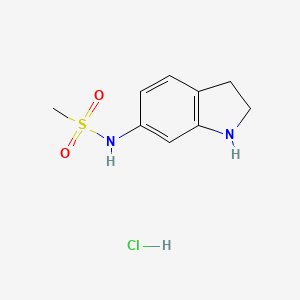
3-(3-Phenoxypropyl)piperidine
Vue d'ensemble
Description
3-(3-Phenoxypropyl)piperidine is a chemical compound with the formula C₁₄H₂₁NO . It is supplied by Matrix Scientific and is classified as an irritant .
Synthesis Analysis
The synthesis of 3-(3-Phenoxypropyl)piperidine involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity . A three-step process involving i) partial reduction of pyridine, ii) Rh-catalyzed asymmetric carbometalation, and then iii) another reduction provides access to a wide variety of enantioenriched 3-piperidines .Molecular Structure Analysis
The molecular structure of 3-(3-Phenoxypropyl)piperidine consists of a piperidine ring attached to a phenyl group through a propyl chain .Chemical Reactions Analysis
The key step in the synthesis of 3-(3-Phenoxypropyl)piperidine involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate .Physical And Chemical Properties Analysis
3-(3-Phenoxypropyl)piperidine is a chemical compound with the formula C₁₄H₂₁NO . Further details about its physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Fluorescence-Tagged Histamine H3 Receptor Ligands
- Derivatives of 3-(3-phenoxypropyl)piperidine have been coupled to fluorescent moieties, leading to the creation of novel histamine H3 receptor ligands. These compounds exhibit high histamine H3 receptor affinities and are valuable in understanding the binding site on the receptor (Amon et al., 2007).
Analgesic Properties
- 3-Phenoxypropyl piperidine benzimidazol-2-one analogues have been optimized for NOP receptor agonism, demonstrating antinociceptive and antiallodynic effects in rodents. This highlights its potential in pain management (Palin et al., 2008).
Polymer Synthesis
- 1-(3-Phenoxypropyl)piperidine-4-one, used as an AB2 monomer, has enabled the creation of linear polymers, offering insights into polymer design and properties (Tamura et al., 2011).
Hyperbranched Polymer Development
- A hyperbranched polymer with a 100% degree of branching was developed using 1-(3-phenoxypropyl)piperidine-4-one. This research contributes to advanced polymer science (Sinananwanich et al., 2009).
Potential Radiolabeled Probes for σ-1 Receptors
- Halogenated 4-(phenoxymethyl)piperidines, including derivatives of 3-phenoxypropyl)piperidine, have been synthesized as potential σ receptor ligands, showing promise for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Conformationally Restricted Histamine H3 Antagonists
- 4-Phenoxypiperidines, a conformationally restricted form of 3-phenoxypropyl)piperidine, have been identified as potent histamine H3 antagonists, useful in the exploration of wakefulness and other neurological functions (Dvorak et al., 2005).
Safety And Hazards
3-(3-Phenoxypropyl)piperidine is classified as an irritant . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3-(3-phenoxypropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-8-14(9-3-1)16-11-5-7-13-6-4-10-15-12-13/h1-3,8-9,13,15H,4-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDUAPWOKYJVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308170 | |
| Record name | 3-(3-Phenoxypropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenoxypropyl)piperidine | |
CAS RN |
1219977-32-8 | |
| Record name | 3-(3-Phenoxypropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Phenoxypropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile](/img/structure/B1394597.png)
![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)




![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)

